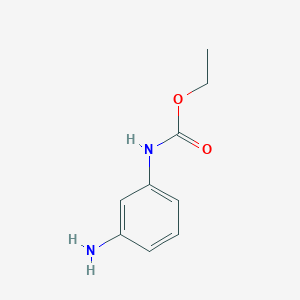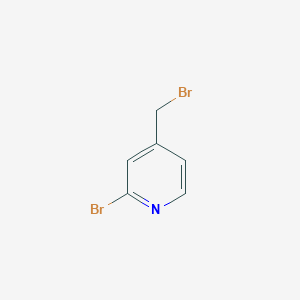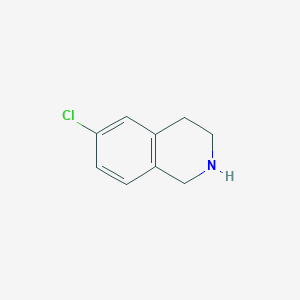
6-Chloro-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
6-Chloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound that is part of the tetrahydroisoquinoline family. This compound and its derivatives have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. The chloro group attached to the tetrahydroisoquinoline ring system can influence the physical, chemical, and biological properties of these molecules.
Synthesis Analysis
The synthesis of this compound derivatives has been explored through various methods. One approach involves the arylation of tetrahydroisoquinolines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to facilitate the nucleophilic addition reaction with aryl Grignard reagents under mild conditions . Another method includes the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride through acylation, Bischler-Napieralski reaction, and reduction, followed by salt formation with muriatic acid . Additionally, the synthesis and resolution of enantiomers of 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been reported, with the (R)-enantiomer showing higher anticonvulsant effects .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various techniques. X-ray diffractometry has been used to establish the absolute configuration of enantiomers . In another study, the crystal structure of two new metastable forms of 6-chloroquinolin-2(1H)-one was determined, revealing different orientations and intermolecular interactions in the crystalline state .
Chemical Reactions Analysis
Chemical reactions involving this compound derivatives have been investigated for their potential biological activities. For instance, the reaction of 6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with (aryloxymethyl)oxiranes yielded new propan-2-ol derivatives, some of which exhibited moderate adrenergic blocking and sympatholytic activities . The elucidation of the stereochemistry of diastereoisomers of 6-amino-2-methyldecahydroisoquinoline also involved chemical reactions and spectral data analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of the chloro group and other substituents can affect the compound's reactivity, solubility, and stability. The study of the crystal structure, Hirshfeld surfaces, and spectroscopic properties of different forms of 6-chloroquinolin-2(1H)-one provided insights into the intermolecular interactions and the impact of these interactions on the physical properties of the compound . The structural investigations of 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2',3':7,6]cyclohept[b]indoles revealed that intermolecular interactions, such as weak hydrogen bonds and π-π stacking interactions, play a significant role in the packing of these molecules in the solid state .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
6-Chloro-1,2,3,4-tetrahydroisoquinoline serves as a key intermediate in the synthesis of various chemical compounds. For instance, it has been utilized in the production of beta-chloro amines, which are valuable intermediates for synthesizing beta-amino nitriles and beta-amino acids, indicating its utility in constructing complex organic molecules with potential biological activities (Weber, Kuklinski, & Gmeiner, 2000). Moreover, its transformations enable the creation of novel propan-2-ol derivatives exhibiting adrenergic blocking and sympatholytic activities, highlighting its versatility in medicinal chemistry (Aghekyan et al., 2017).
Potential Therapeutic Applications
Significant research has been dedicated to exploring the therapeutic potential of compounds derived from this compound. Notably, derivatives have been investigated for their antiplasmodial activity against P. falciparum, demonstrating moderate to high activity, which justifies further exploration of these compounds as potential anti-malarial agents (Hanna et al., 2014). Additionally, biaryl derivatives have shown selective inhibition of glioma growth while sparing normal astrocytes, indicating their potential as antiglioma agents (Mohler et al., 2006).
Catalysis and Asymmetric Synthesis
The compound also finds application in catalysis and asymmetric synthesis. Novel catalytic strategies have been developed for the synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines, showcasing its importance in the asymmetric synthesis of bioactive molecules (Liu et al., 2015). Furthermore, efficient dynamic kinetic resolution methods have been applied to synthesize enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, crucial for modulating nuclear receptors (Forró et al., 2016).
Antibacterial and Anticancer Potential
Research into the antibacterial activity of tetrahydroisoquinoline derivatives against pathogenic bacteria has shown promising results, with some compounds displaying broad-spectrum bacteriostatic activity. This suggests the potential for developing new antibacterial agents based on the tetrahydroisoquinoline scaffold (Ngemenya et al., 2015). In the realm of cancer research, certain substituted 1,2,3,4-tetrahydroisoquinolines have been identified as potent anticancer agents, indicating their potential as therapeutic candidates for cancer treatment (Redda et al., 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which 6-chloro-1,2,3,4-tetrahydroisoquinoline belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a way that leads to a variety of biological effects .
Biochemical Pathways
Thiqs are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Eigenschaften
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSURINBXOVVUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472772 | |
| Record name | 6-chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33537-99-4 | |
| Record name | 6-Chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33537-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



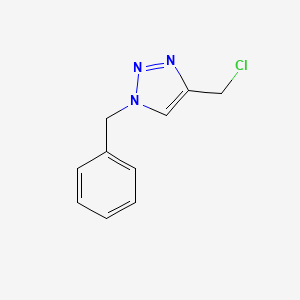
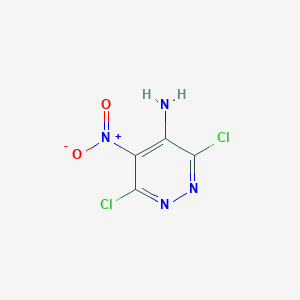
![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)




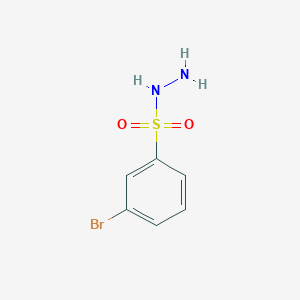

![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)
